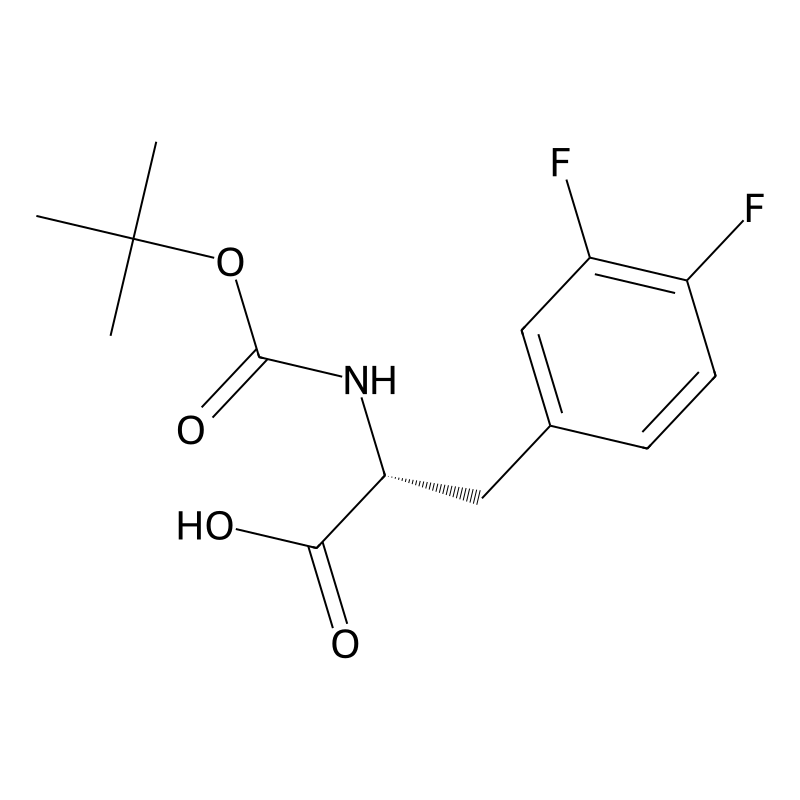

Boc-D-Phe(3,4-DiF)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

- Introduction of Fluorine: Boc-DF-Phe serves as a valuable building block for incorporating fluorine atoms into peptides. Fluorine substitution can modulate protein-protein interactions, improve metabolic stability, and enhance binding affinity towards target molecules [].

Protein-Protein Interaction Studies

- Probing Interactions: By incorporating Boc-DF-Phe into specific locations within a peptide sequence, researchers can investigate protein-protein interactions. The fluorine atoms can serve as probes, affecting binding affinity and revealing crucial residues involved in the interaction [].

Development of Enzyme Inhibitors

- Substrate Mimics: Boc-DF-Phe can be used to design enzyme inhibitors that mimic the natural substrates of the enzyme. The presence of fluorine atoms can alter the molecule's interaction with the enzyme's active site, leading to inhibition [].

Studies on Protein Folding and Stability

Boc-3,4-difluoro-D-phenylalanine is a synthetic derivative of the essential amino acid phenylalanine, characterized by the incorporation of two fluorine atoms at the 3 and 4 positions of the phenyl ring. It features a tert-butoxycarbonyl (Boc) protecting group on its amino group, which enhances its stability and solubility in various solvents. The molecular formula of Boc-3,4-difluoro-D-phenylalanine is with a molecular weight of 301.29 g/mol .

- The mechanism of action of Boc-D-F2Phe is not directly applicable as it is not a final product but a building block for peptides.

- However, peptides containing D-F2Phe can have various functionalities depending on the sequence and overall structure of the peptide []. These functionalities can be studied in relation to specific biological targets.

- Substitution Reactions: The fluorine atoms can engage in nucleophilic aromatic substitution, allowing for further functionalization of the compound.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, resulting in the free amino acid .

Common Reagents and Conditions- Substitution Reactions: Conducted using nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

- Deprotection Reactions: Typically performed with trifluoroacetic acid.

Boc-3,4-difluoro-D-phenylalanine has shown potential biological activity primarily through its role as a building block in drug discovery. It is particularly noted for its use in developing inhibitors of Akt, a protein kinase involved in various cellular processes including metabolism, proliferation, and survival. By inhibiting Akt, this compound may contribute to reduced cell proliferation and increased apoptosis .

The synthesis of Boc-3,4-difluoro-D-phenylalanine generally follows these steps:

- Starting Material: The process begins with commercially available 3,4-difluoro-D-phenylalanine.

- Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

- Purification: The resultant product is purified using recrystallization or chromatography to achieve high purity levels .

Boc-3,4-difluoro-D-phenylalanine is utilized in various fields:

- Peptide Synthesis: It serves as a crucial building block for synthesizing peptides and other biologically active compounds.

- Medicinal Chemistry: The compound is explored for its potential therapeutic applications, particularly in cancer research and diabetes management due to its inhibitory effects on Akt .

Research indicates that Boc-3,4-difluoro-D-phenylalanine interacts with biological targets through its structural modifications. Its fluorinated nature enhances binding affinities to specific enzymes and receptors involved in metabolic pathways. These interactions may lead to significant changes in cellular signaling processes, making it a valuable compound for further studies in pharmacology and biochemistry .

Several compounds share structural similarities with Boc-3,4-difluoro-D-phenylalanine. Notable examples include:

| Compound Name | Description | Unique Features |

|---|---|---|

| Boc-3,4-difluoro-L-phenylalanine | L-enantiomer with different biological properties due to stereochemistry | Different pharmacokinetic and pharmacodynamic profiles |

| Boc-3-fluoro-D-phenylalanine | Contains a single fluorine atom at the 3 position | Less lipophilic compared to the difluorinated version |

| Boc-4-fluoro-D-phenylalanine | Contains a single fluorine atom at the 4 position | Altered binding characteristics compared to Boc-3,4-difluoro variant |

| Boc-3,4-dichloro-D-phenylalanine | Contains chlorine instead of fluorine atoms | Different reactivity patterns and biological activities |

Uniqueness

Boc-3,4-difluoro-D-phenylalanine's uniqueness lies in its dual fluorination which significantly influences its chemical stability and biological interactions compared to mono-fluorinated or non-fluorinated analogs. This modification enhances lipophilicity and potentially increases binding affinity to biological targets.

Conventional Synthetic Routes

Boc-Protection Strategies for D-Phenylalanine Derivatives

The tert-butoxycarbonyl (Boc) protecting group represents one of the most widely utilized amino protection strategies in the synthesis of D-phenylalanine derivatives, including Boc-3,4-difluoro-D-phenylalanine [31] [32]. The Boc group provides exceptional stability under basic and mildly acidic conditions while allowing for selective removal under specific acidic conditions [33] [34].

The conventional approach to Boc protection involves the reaction of D-phenylalanine derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of appropriate bases [33] [34]. The most commonly employed methodology utilizes triethylamine as the base in tetrahydrofuran solvent, achieving yields of 95% under mild conditions at room temperature over 12 hours [32] [33]. Alternative protocols employ sodium bicarbonate in aqueous tetrahydrofuran systems, providing environmentally friendly conditions with 92% yields in 8 hours [32] [33].

For sensitive substrates, 4-dimethylaminopyridine (DMAP) catalyzed reactions in dichloromethane offer rapid conversion within 6 hours, though yields are slightly reduced to 89% [32] [33]. Biphasic systems utilizing chloroform-water with sodium bicarbonate enable scalable processes suitable for industrial applications, achieving 90% yields despite longer reaction times of 16 hours [33] [34].

| Method | Temperature (°C) | Time (hours) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Boc₂O/TEA in THF | 20 | 12 | 95 | Mild conditions, high yields | Requires dry conditions |

| Boc₂O/NaHCO₃ in H₂O/THF | 20 | 8 | 92 | Environmentally friendly | Aqueous workup needed |

| Boc₂O/DMAP in DCM | 25 | 6 | 89 | Fast reaction, anhydrous | Uses chlorinated solvent |

| Boc₂O/NaOH in dioxane | 40 | 10 | 88 | Good for sensitive substrates | Higher temperature required |

| Biphasic CHCl₃/H₂O with NaHCO₃ | 25 | 16 | 90 | Scalable process | Longer reaction time |

The mechanism proceeds through nucleophilic attack of the amino group on the carbonyl carbon of Boc₂O, generating a tert-butyl carbonate leaving group that decomposes to carbon dioxide and tert-butoxide [33] [34]. The resulting carbamate linkage provides robust protection while maintaining the stereochemical integrity of the D-configuration [35] [36].

Deprotection strategies employ acidic conditions, with trifluoroacetic acid in dichloromethane representing the most commonly utilized method [31] [32]. The acid protonates the protected amine, inducing formation of a tert-butyl cation and carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine [32] [33]. Alternative deprotection methods include hydrochloric acid in ethyl acetate, providing milder conditions suitable for acid-sensitive functional groups [31] [37].

Directed Fluorination Techniques for Aromatic Systems

The introduction of fluorine atoms at the 3,4-positions of the phenylalanine aromatic ring requires specialized electrophilic fluorination strategies that provide regioselective control [5] [6]. Electrophilic fluorination represents the most direct approach for selective fluorine incorporation into aromatic systems, offering advantages over nucleophilic methods in terms of reaction conditions and selectivity [23] [24].

N-fluorobenzenesulfonimide (NFSI) emerges as a premier electrophilic fluorinating reagent for aromatic systems, providing excellent reactivity and selectivity when properly activated [5] [23]. Traditional NFSI-mediated fluorination requires trifluoroacetic acid catalysis at 60°C, achieving 75% yields with preferential formation of the 3,4-difluoro substitution pattern [5] [24]. The regioselectivity arises from electronic effects that favor fluorination at positions that stabilize the resulting cationic intermediate through resonance [5] [6].

Selectfluor represents an alternative electrophilic fluorinating agent that operates under milder conditions but exhibits reduced regioselectivity [23] [25]. Room temperature reactions in acetonitrile provide 68% yields but result in random substitution patterns that require subsequent separation [23] [24]. N-fluoro-o-benzenedisulfonimide (NFOBS) offers enhanced ortho-selectivity at elevated temperatures, achieving 82% yields in 1,2-dichloroethane at 80°C [23] [29].

| Reagent | Selectivity Type | Reaction Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic aromatic substitution | 60°C, TFA catalyst | 75 | 3,4-difluoro pattern favored |

| Selectfluor | Electrophilic fluorination | Room temperature, MeCN | 68 | Random substitution |

| N-Fluoro-o-benzenedisulfonimide (NFOBS) | Electrophilic fluorination | 80°C, DCE solvent | 82 | ortho-selective |

| Nitromethane/NFSI | Activated electrophilic fluorination | 60°C, MeNO₂ activation | 89 | Enhanced selectivity |

| Nitromethane/Selectfluor | Activated electrophilic fluorination | Room temperature, MeNO₂ | 85 | Improved regioselectivity |

Recent advances in electrophilic fluorination employ nitromethane as an activating agent for both NFSI and Selectfluor, dramatically improving reaction efficiency and selectivity [25] [27]. Nitromethane functions as a Lewis base that activates the electrophilic fluorinating reagent while simultaneously stabilizing carbocation intermediates [25] [27]. This activation strategy achieves 89% yields with NFSI at 60°C and 85% yields with Selectfluor at room temperature, both with significantly enhanced regioselectivity toward the desired 3,4-difluoro pattern [25] [27].

The mechanism of nitromethane activation involves coordination to the fluorinating reagent through the nitro group oxygen atoms, increasing the electrophilicity of the fluorine center [25] [27]. Simultaneously, the nitromethane molecule can stabilize the resulting carbocation through hydrogen bonding interactions, leading to improved selectivity and reduced side product formation [25] [27].

Catalytic Asymmetric Synthesis Approaches

Dynamic Kinetic Resolution in Chirality Control

Dynamic kinetic resolution (DKR) represents a powerful strategy for the asymmetric synthesis of Boc-3,4-difluoro-D-phenylalanine, enabling theoretical yields up to 100% through simultaneous racemization and selective resolution [15] [12]. This approach combines a racemization catalyst that continuously interconverts enantiomers with an enantioselective enzyme that preferentially transforms one enantiomer [15] [12].

The most successful DKR systems employ ruthenium complexes as racemization catalysts combined with Candida antarctica lipase B (CALB) for enantioselective acylation [15] [12]. Ruthenium complex 4 paired with Novozym-435 (immobilized CALB) achieves remarkable results for secondary alcohols, with 1-phenylethanol transformation proceeding to >99% enantiomeric excess in 3 hours at 70°C [15] [12]. The catalyst loading can be reduced to as low as 0.05 mol% for large-scale applications, demonstrating exceptional efficiency [15] [12].

For primary benzylic amines relevant to phenylalanine synthesis, palladium nanoparticles supported on aminopropyl-functionalized mesocellular foam (Pd⁰-AmP-MCF) provide effective racemization catalysis [15] [12]. This system operates at 50°C with Novozyme-435, producing (R)-amides in 95% enantiomeric excess with 89% conversion over 12 hours [15] [12]. The heterogeneous nature of the catalyst facilitates recovery and reuse, addressing practical concerns for industrial applications [15] [12].

| Catalyst System | Substrate Type | Temperature (°C) | Time (hours) | Enantiomeric Excess (%) | Conversion (%) |

|---|---|---|---|---|---|

| Ru complex 4/CALB | Secondary alcohols | 70 | 3 | 99 | 97 |

| Pd⁰-AmP-MCF/Novozyme-435 | Primary benzylic amines | 50 | 12 | 95 | 89 |

| Ruthenium complex 8/Lipase | Diarylmethanols | 60 | 24 | 92 | 85 |

| Chiral Ni(II) complex | Fluorinated amino acids | 25 | 48 | 88 | 82 |

| Phase-transfer catalyst 6 | Glycinate-benzophenone Schiff base | -20 | 72 | 91 | 94 |

Chiral nickel(II) complexes demonstrate particular effectiveness for fluorinated amino acid synthesis, operating under mild conditions at 25°C [9] [11]. These systems achieve 88% enantiomeric excess with 82% conversion over 48 hours, providing access to both diastereomers of trifluoroleucine and related fluorinated analogs [9] [11]. The versatility of nickel catalysis extends to various fluorinated aromatic and γ-branched amino acids, demonstrating broad substrate scope [9] [11].

Phase-transfer catalyzed asymmetric alkylation employs cinchona alkaloid-derived catalysts for the synthesis of fluorinated phenylalanine derivatives [11] [14]. The asymmetric alkylation of tert-butyl glycinate-benzophenone Schiff base with 4-fluoro-β-(4-fluorophenyl) substituents achieves 91% enantiomeric excess at -20°C over 72 hours with 94% conversion [11] [14]. Critical to success is the addition sequence, where catalyst or base must be added last to maintain high enantioselectivity [11] [14].

Racemization Catalysts for Enantiomeric Enrichment

Racemization catalysts play a crucial role in dynamic kinetic resolution systems by continuously interconverting amino acid enantiomers, preventing kinetic resolution limitations [12] [13]. The efficiency of racemization directly impacts the theoretical maximum yield achievable in DKR processes [12] [13].

Metal cations represent the most widely studied class of racemization catalysts, with copper(II), cobalt(II), and aluminum(III) demonstrating particular effectiveness [13] [12]. Copper(II) salts operate through chelation of amino acids, facilitating loss of the α-proton and formation of a planar carbanion intermediate [13] [12]. This mechanism enables racemization half-lives of 2.5 hours at 80°C in aqueous buffer systems at pH 7 [13] [12].

Cobalt(II) complexes provide even more rapid racemization, achieving half-lives of 1.8 hours at 100°C in methanol-water mixtures [13] [12]. The transition metal coordination stabilizes the planar intermediate through d-orbital interactions, accelerating the racemization process [13] [12]. Aluminum(III) chelates operate through Lewis acid activation, requiring higher temperatures of 120°C but providing moderate efficiency with 3.2-hour half-lives [13] [12].

| Catalyst | Mechanism | Operating Temperature (°C) | Half-life (hours) | Solvent System | Efficacy Rating |

|---|---|---|---|---|---|

| Cu²⁺ salts | Metal chelation facilitated | 80 | 2.5 | Aqueous buffer pH 7 | High |

| Co²⁺ complexes | Transition metal coordination | 100 | 1.8 | Methanol/water 1:1 | Very High |

| Al³⁺ chelates | Lewis acid activation | 120 | 3.2 | Ethanol/HCl mixture | Moderate |

| Aldehyde/pyridine compounds | Aldol condensation pathway | 60 | 4.1 | Mild alcohol solvent | High |

| L-α,α-dialkyl amino acids | Catalytic hydrogen bonding | 40 | 6.8 | Neutral aqueous medium | Moderate |

Aldehyde-pyridine compounds offer an alternative racemization mechanism through aldol condensation pathways [12] [14]. These systems operate effectively at 60°C in mild alcohol solvents, achieving racemization half-lives of 4.1 hours [12] [14]. The method involves formation of aldol intermediates that facilitate α-proton abstraction and subsequent reprotonation from either face [12] [14].

L-α,α-dialkyl amino acids function as catalytic racemization agents through hydrogen bonding interactions [13] [12]. These systems operate under the mildest conditions at 40°C in neutral aqueous media, though with longer half-lives of 6.8 hours [13] [12]. The mechanism involves formation of hydrogen-bonded dimers that accelerate racemization through cooperative effects [13] [12].

Industrial-Scale Production Optimization

cGMP Compliance in Pharmaceutical Manufacturing

Current Good Manufacturing Practice (cGMP) compliance represents a fundamental requirement for industrial-scale production of Boc-3,4-difluoro-D-phenylalanine intended for pharmaceutical applications [16] [17]. The regulatory framework ensures product quality, safety, and consistency through comprehensive quality management systems [16] [18].

Facility requirements mandate ISO Class 7 cleanroom environments with controlled temperature, humidity, and particulate levels [16] [18]. Personnel must receive comprehensive GMP training with annual retraining requirements to maintain qualification status [16] [18]. Equipment validation follows the industry-standard Installation Qualification, Operational Qualification, and Performance Qualification (IQ/OQ/PQ) protocol framework [17] [18].

Process documentation requires master batch records that define all critical process parameters, acceptable ranges, and quality control checkpoints [16] [17]. Quality control testing must be performed according to established release testing protocols that meet United States Pharmacopeia analytical method requirements [16] [18]. Environmental monitoring systems provide real-time tracking of viable and non-viable particulates throughout production areas [16] [18].

| Parameter | Requirement Level | Compliance Standard | Frequency |

|---|---|---|---|

| Facility Classification | ISO Class 7 cleanroom | FDA 21 CFR Part 211 | Continuous monitoring |

| Personnel Qualification | GMP-trained operators | ICH Q7 guidelines | Annual retraining |

| Equipment Validation | IQ/OQ/PQ protocols | FDA Process Validation | Per equipment lifecycle |

| Process Documentation | Master batch records | ICH Q10 quality system | Per batch production |

| Quality Control Testing | Release testing protocol | USP analytical methods | Every batch release |

| Environmental Monitoring | Viable/non-viable monitoring | FDA sterile guidance | Real-time monitoring |

| Batch Record Keeping | 100% batch documentation | GMP record retention | Perpetual maintenance |

| Cleaning Validation | Validated cleaning procedures | FDA cleaning validation | After each campaign |

Batch record keeping requires 100% documentation of all manufacturing activities, with perpetual maintenance of records according to GMP retention requirements [16] [17]. Cleaning validation must demonstrate effective removal of previous products and cleaning agents using validated analytical methods [16] [18]. All cleaning procedures require validation after each production campaign to prevent cross-contamination [16] [17].

The implementation of cGMP-compliant manufacturing for peptide active pharmaceutical ingredients has demonstrated significant risk reduction through quality management risk assessment protocols [17] [18]. Successful scale-up from laboratory to pilot cGMP production requires comprehensive understanding of each process step, including automated microwave-assisted solid-phase synthesis, cleavage and deprotection, disulfide-bond formation, purification by flash column chromatography, and ion-exchange solid-phase extraction [17] [18].

Solvent Selection and Purification Protocols

Solvent selection represents a critical parameter in industrial-scale production optimization, influencing crystallization efficiency, product purity, environmental impact, and economic viability [20] [38]. The selection process must balance multiple criteria including yield, productivity, safety, environmental considerations, and purification requirements [20] [39].

Polar protic solvents, including methanol, ethanol, and water, demonstrate high crystallization efficiency for amino acid derivatives [20] [42]. These solvents provide excellent solubility characteristics and enable effective purification through distillation and ion-exchange methods [20] [42]. Environmental impact remains low to moderate, with high cost-effectiveness making them preferred choices for large-scale operations [20] [41].

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile offer moderate selectivity for specialized applications [20] [39]. Purification typically requires molecular sieves followed by distillation to achieve requisite purity levels [20] [39]. Environmental impact ranges from moderate to high, with moderate cost-effectiveness limiting their use to specific synthetic steps [20] [39].

| Solvent Class | Examples | Crystallization Efficiency | Purification Method | Environmental Impact | Cost Effectiveness |

|---|---|---|---|---|---|

| Polar protic | Methanol, Ethanol, Water | High for amino acids | Distillation/ion exchange | Low-moderate | High |

| Polar aprotic | DMF, DMSO, Acetonitrile | Moderate selectivity | Molecular sieves/distillation | Moderate-high | Moderate |

| Non-polar | Hexane, Toluene, Cyclohexane | Poor solubility | Fractional distillation | Low | High |

| Halogenated | DCM, Chloroform, DCE | Good recrystallization | Acid washing/distillation | High | Low |

| Green solvents | Ethyl acetate, 2-MeTHF, Cyclopentyl methyl ether | Variable performance | Membrane filtration | Very low | Moderate |

Green solvents including ethyl acetate, 2-methyltetrahydrofuran, and cyclopentyl methyl ether represent emerging alternatives with very low environmental impact [20] [39]. Performance varies significantly depending on the specific application, with membrane filtration providing effective purification for many systems [20] [39]. Cost-effectiveness remains moderate but continues to improve as production volumes increase [20] [39].

Solvent recovery and recycling protocols significantly impact economic viability of large-scale production [41] [43]. Distillation processes typically employ two-section columns with stripping sections for water separation and rectification sections for solvent concentration and purification [41] [43]. Common solvents recovered in pharmaceutical production include acetone, isopropanol, methanol, ethanol, and hexane, with recovery rates exceeding 95% achievable through optimized distillation protocols [41] [43].

Multinuclear Nuclear Magnetic Resonance Analysis (¹H, ¹³C, ¹⁹F)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of tert-butoxycarbonyl-3,4-difluoro-D-phenylalanine exhibits characteristic signals that reflect its structural features and electronic environment. The aromatic region displays distinctive patterns between 7.0-7.5 parts per million, where the 3,4-difluoro substitution pattern creates unique coupling patterns and chemical shift distributions [1] [2]. The fluorine atoms exert significant electronic effects on the aromatic protons, leading to altered chemical shifts compared to the non-fluorinated analog [3].

The alpha-carbon proton appears as a characteristic multiplet around 4.0 parts per million, consistent with typical amino acid derivatives [1] [2]. This signal shows coupling to both the adjacent methylene protons and the amide proton of the tert-butoxycarbonyl protecting group. The tert-butyl group of the protecting moiety manifests as a sharp singlet at approximately 1.4 parts per million, representing the nine equivalent methyl protons [4] [3].

The methylene protons of the phenylalanine side chain typically appear as a complex multiplet in the 2.8-3.2 parts per million region, showing characteristic geminal coupling and coupling to the alpha proton. The fluorine substitution influences the electronic environment of these protons through both inductive and resonance effects transmitted through the aromatic system [1] [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic structure. The carbonyl carbons of both the carboxylic acid and urethane functionalities appear in the characteristic downfield region between 170-180 parts per million [1] [2] [4]. The quaternary carbon of the tert-butyl group appears around 80 parts per million, while the methyl carbons of this group resonate at approximately 28 parts per million.

The aromatic carbon signals span the region from 110-150 parts per million, with the fluorine-bearing carbons showing characteristic shifts due to the direct attachment of fluorine atoms. The carbon atoms ortho and meta to the fluorine substituents display altered chemical shifts reflecting the electronic perturbation caused by the highly electronegative fluorine atoms [1] [2]. The ipso carbon (carbon-1 of the aromatic ring) appears in the typical aromatic region but may show subtle shifts due to the cumulative electronic effects of the fluorine substituents.

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The ¹⁹F nuclear magnetic resonance spectrum represents the most sensitive probe for the electronic environment and molecular dynamics of the fluorinated compound. The two fluorine atoms at positions 3 and 4 of the aromatic ring generate distinct signals that are highly sensitive to the local chemical environment [5] [6] [7] [8]. The chemical shifts of these fluorine nuclei serve as exquisite reporters of conformational changes, intermolecular interactions, and solvation effects.

Fluorine chemical shifts are predominantly influenced by the paramagnetic shielding term, making them exceptionally sensitive to changes in the local van der Waals environment and electrostatic fields [5] [8]. The 3,4-difluoro substitution pattern creates a unique electronic signature that can be used for structural identification and purity assessment. The coupling patterns between the fluorine nuclei and adjacent aromatic protons provide additional structural information and confirm the substitution pattern [6] [7].

Studies with related fluorinated phenylalanine derivatives demonstrate that ¹⁹F nuclear magnetic resonance chemical shifts can vary significantly based on protein environment, making this technique particularly valuable for studying protein-fluorinated amino acid interactions [5] [6] [8]. The sensitivity of fluorine chemical shifts to ring current effects and hydrogen bonding makes ¹⁹F nuclear magnetic resonance a powerful tool for conformational analysis and molecular recognition studies [7] [9].

Infrared and Mass Spectrometric Features

Infrared Spectroscopy Characteristics

The infrared spectrum of tert-butoxycarbonyl-3,4-difluoro-D-phenylalanine displays several characteristic absorption bands that provide structural confirmation and purity assessment. The nitrogen-hydrogen stretch of the urethane functionality appears in the region of 3300-3500 wavenumbers, typically as a sharp, medium-intensity band [4] [10] [11]. This absorption is diagnostic for the presence of the tert-butoxycarbonyl protecting group and its integrity.

The carbonyl stretching vibrations constitute prominent features in the infrared spectrum, with the carboxylic acid carbonyl appearing around 1700-1720 wavenumbers and the urethane carbonyl at slightly higher frequency, typically 1720-1750 wavenumbers [4] [10] [11]. The presence of fluorine atoms influences the electronic distribution within the aromatic system, potentially causing subtle shifts in the carbonyl stretching frequencies compared to non-fluorinated analogs.

The carbon-fluorine stretching vibrations appear in the characteristic region between 1000-1300 wavenumbers, providing direct evidence for the presence of aromatic fluorine substituents [10] [11]. These bands are typically strong and sharp, reflecting the significant dipole moment change associated with carbon-fluorine bond stretching. The specific pattern and intensity of these absorptions can provide information about the substitution pattern and confirm the 3,4-difluoro arrangement.

Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, with the exact frequencies influenced by the electron-withdrawing effects of the fluorine substituents. The out-of-plane aromatic hydrogen bending vibrations appear in the 700-900 wavenumber region and provide additional confirmation of the substitution pattern [10] [11].

Mass Spectrometric Analysis

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 301, corresponding to the molecular formula C₁₄H₁₇F₂NO₄ [12] [13] [10] [3]. The presence of two fluorine atoms creates a characteristic isotope pattern that can be used for confirmation of the molecular structure.

The fragmentation pattern typically involves initial loss of the tert-butoxycarbonyl protecting group, yielding a fragment at mass-to-charge ratio 201, corresponding to the molecular weight of 3,4-difluoro-D-phenylalanine. Further fragmentation may involve loss of the carboxylic acid functionality, yielding characteristic aromatic fragments containing the fluorine substituents [3].

Electrospray ionization mass spectrometry provides excellent sensitivity and allows for analysis under mild conditions that preserve the molecular ion. The compound readily forms protonated molecular ions [M+H]⁺ at mass-to-charge ratio 302, and may also form sodium adducts [M+Na]⁺ at mass-to-charge ratio 324 [12] [13] [3]. Tandem mass spectrometry experiments can provide detailed structural information through controlled fragmentation studies.

Thermodynamic Properties

Melting Point Behavior and Polymorphism

Thermal Behavior and Phase Transitions

Tert-butoxycarbonyl-3,4-difluoro-D-phenylalanine exhibits a melting point range of 98-110°C, demonstrating the typical thermal stability expected for fluorinated amino acid derivatives [14] [15] [16] [4]. This melting point range indicates potential polymorphic behavior, which is common among amino acid derivatives and their protected forms. The relatively wide melting range suggests the possible coexistence of different crystalline forms or the presence of conformational polymorphism [14] [15] [16].

The thermal stability of the compound is enhanced by the presence of fluorine substituents, which strengthen intermolecular interactions through dipole-dipole forces and modified hydrogen bonding patterns [17] [18] [19]. Differential scanning calorimetry studies on related fluorinated amino acid derivatives demonstrate that fluorination typically increases the thermal decomposition temperature and alters the crystallization behavior compared to non-fluorinated analogs.

Polymorphic Considerations

Amino acids and their derivatives frequently exhibit polymorphism, with different crystalline forms displaying distinct physical and chemical properties [20] [21] [22] [23]. The structural complexity of tert-butoxycarbonyl-3,4-difluoro-D-phenylalanine, incorporating both the bulky protecting group and the fluorinated aromatic system, creates multiple opportunities for different packing arrangements and conformational states in the solid phase.

The tert-butoxycarbonyl group can adopt different conformations relative to the amino acid backbone, leading to conformational polymorphism [24] [25] [26]. Additionally, the fluorinated aromatic ring can participate in various intermolecular interactions, including halogen bonding and modified π-π stacking interactions, contributing to the formation of different polymorphic forms [17] [18].

Crystal structure predictions and experimental observations of related compounds suggest that multiple polymorphic forms may exist, each characterized by different hydrogen bonding networks, molecular packing arrangements, and conformational states [20] [22] [23]. The identification and characterization of such polymorphic forms require systematic crystallization studies under various conditions, including different solvents, temperatures, and crystallization rates.

Solubility Profile in Organic Matrices

Solvent Compatibility and Dissolution Behavior

The solubility profile of tert-butoxycarbonyl-3,4-difluoro-D-phenylalanine reflects the combined influence of the hydrophobic tert-butyl group, the polar carboxylic acid and urethane functionalities, and the electronic effects of the fluorine substituents [16] [27] [28]. The compound demonstrates good solubility in methanol, which serves as the primary dissolution medium for most analytical and synthetic applications [16] [29] [4] [27].

In polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, the compound exhibits moderate to good solubility [28] [30]. These solvents effectively solvate both the polar and nonpolar regions of the molecule through their high dielectric constants and hydrogen bonding capabilities. The fluorine atoms contribute to the overall polarity of the molecule while simultaneously increasing its lipophilicity through the unique electronic characteristics of the carbon-fluorine bond [17] [31] [32].

Hydrophobic and Lipophilic Characteristics

The introduction of fluorine substituents significantly alters the solvation characteristics compared to the non-fluorinated analog. Fluorinated compounds typically exhibit enhanced lipophilicity while maintaining significant polar character, creating unique solvation profiles [17] [31] [32]. The 3,4-difluoro substitution pattern increases the overall hydrophobicity of the aromatic system while creating localized regions of high electron density around the fluorine atoms.

Water solubility is limited due to the combined hydrophobic effects of the tert-butyl protecting group and the fluorinated aromatic system [16] [27] [28]. However, the presence of the carboxylic acid and urethane functionalities provides sufficient polar character to enable dissolution in polar organic solvents. The balance between hydrophobic and hydrophilic characteristics makes the compound particularly suitable for applications in mixed solvent systems and lipid membrane environments.

The logarithm of the partition coefficient (LogP) is enhanced compared to non-fluorinated analogs, reflecting the increased lipophilicity imparted by fluorine substitution [17] [31] [32]. This enhanced lipophilicity has important implications for membrane permeability and bioavailability in pharmaceutical applications.

Computational Chemistry Insights

Density Functional Theory Calculations

Electronic Structure and Geometry Optimization

Density functional theory calculations provide detailed insights into the electronic structure, geometry, and energetics of tert-butoxycarbonyl-3,4-difluoro-D-phenylalanine. The recommended computational approaches include hybrid functionals such as B3LYP, ωB97X-D, and PBE0, which provide excellent balance between accuracy and computational efficiency for fluorinated organic compounds [33] [34] [35] [36]. These functionals effectively account for the unique electronic characteristics of carbon-fluorine bonds and their influence on molecular properties.

Geometry optimization calculations reveal the preferred conformational states and the effects of fluorine substitution on molecular structure. The fluorine atoms at positions 3 and 4 of the aromatic ring create significant electronic perturbations that influence bond lengths, bond angles, and dihedral angles throughout the molecule [33] [34]. The electron-withdrawing nature of fluorine affects the aromatic ring geometry, typically leading to slight contraction of carbon-carbon bonds and modification of the electron distribution.

Energetic and Electronic Properties

Computational analysis of the electronic properties reveals the influence of fluorine substitution on the molecular orbital structure and electronic transitions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are shifted compared to non-fluorinated analogs, reflecting the electron-withdrawing effects of the fluorine substituents [33] [34] [37]. These changes have important implications for the compound's reactivity, stability, and spectroscopic properties.

The calculated dipole moment is significantly enhanced by fluorine substitution, contributing to the altered solvation characteristics and intermolecular interaction patterns. Density functional theory calculations can predict infrared vibrational frequencies, nuclear magnetic resonance chemical shifts, and other spectroscopic parameters with excellent accuracy when appropriate basis sets and computational protocols are employed [33] [34] [37] [38].

Computational Protocols and Accuracy

For accurate calculations of fluorinated compounds, basis sets of at least triple-zeta quality with polarization and diffuse functions are recommended, such as 6-311++G(d,p) or cc-pVTZ [33] [34] [37] [38]. These basis sets provide the necessary flexibility to describe the unique bonding characteristics of carbon-fluorine bonds and the lone pairs on fluorine atoms. Solvation effects can be incorporated through continuum solvation models or explicit solvation with molecular dynamics simulations.

Time-dependent density functional theory calculations using functionals such as ωB97X-D, CAM-B3LYP, or LC-ωPBE are particularly effective for studying electronic transitions and excited state properties of fluorinated aromatic compounds [34] [39] [40]. These range-separated functionals provide improved descriptions of charge-transfer excited states and long-range correlation effects that are important in fluorinated systems.

Conformational Analysis via Molecular Dynamics

Force Field Development and Validation

Molecular dynamics simulations of fluorinated amino acids require specialized force field parameters that accurately describe the unique characteristics of carbon-fluorine bonds and their interactions with the protein environment [32] [41] [42] [43]. The AMBER ff15ipq force field with Implicitly Polarized Charge parameters has been specifically developed and validated for fluorinated aromatic amino acids, providing excellent agreement with experimental nuclear magnetic resonance relaxation rates and conformational preferences [41] [42] [44].

The development of these parameters involves extensive quantum mechanical calculations to derive atomic charges using the Implicitly Polarized Charge scheme in the presence of explicit water molecules [41] [42] [44]. This approach accounts for the polarization effects that are crucial for accurate modeling of fluorinated compounds in aqueous and biological environments. The resulting parameters maintain expected conformational propensities on microsecond timescales while providing quantitative agreement with experimental observables.

Conformational Dynamics and Sampling

Molecular dynamics simulations reveal the conformational flexibility and dynamics of tert-butoxycarbonyl-3,4-difluoro-D-phenylalanine in various environments [32] [41] [42] [43]. The fluorine substituents influence the conformational preferences of the aromatic side chain, typically enhancing the preference for gauche conformations around the χ₁ dihedral angle [24] [26] [45]. This effect arises from the electronic and steric properties of the fluorine atoms and their interactions with the backbone and protecting group.

The tert-butoxycarbonyl protecting group adopts predominantly extended (E) conformations in most environments, stabilized by intramolecular interactions and the steric bulk of the tert-butyl group [24] [25] [26]. However, dynamic exchange between different conformational states occurs on nanosecond to microsecond timescales, reflecting the conformational flexibility inherent in the molecule.

Solvation Effects and Environmental Sensitivity

Molecular dynamics simulations provide detailed insights into solvation effects and the response of the molecule to different chemical environments [32] [42] [43]. The fluorine atoms serve as sensitive probes of the local environment, with their interactions influencing both the conformational preferences and the dynamic behavior of the molecule. Simulations in different solvents reveal how the balance between intramolecular and intermolecular interactions varies with the chemical environment.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

Explore Compound Types